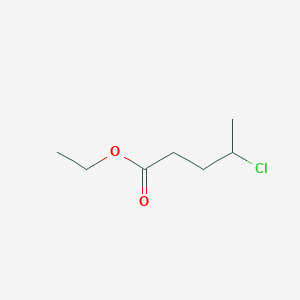

4-Chloro-pentanoic acid ethyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-chloropentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2/c1-3-10-7(9)5-4-6(2)8/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJAYUEGXOWQYTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Chloro-pentanoic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-pentanoic acid ethyl ester, also known as ethyl 4-chloropentanoate, is an organic compound with the chemical formula C₇H₁₃ClO₂.[1] It belongs to the family of halogenated carboxylic acid esters. This class of compounds is of significant interest in synthetic organic chemistry, often serving as versatile building blocks and intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of its physicochemical properties is paramount for its effective use in research and development, particularly in process optimization, reaction kinetics, and formulation development. This technical guide provides a detailed overview of the known physicochemical properties of this compound, along with standardized experimental protocols for their determination and a visual representation of a key analytical workflow.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. The data presented is a compilation from various chemical databases and literature sources.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₃ClO₂ | [1][2][3] |

| Molecular Weight | 164.63 g/mol | [1][2] |

| Boiling Point | 195.999 °C at 760 mmHg | |

| Melting Point | Not Available | |

| Density | 1.033 g/cm³ | |

| Refractive Index | 1.429 | |

| Flash Point | 73.958 °C | [4] |

| LogP (octanol-water partition coefficient) | 1.957 | [4] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [2] |

| CAS Number | 41869-16-3 | [2][5] |

Experimental Protocols

The determination of the physicochemical properties of a compound like this compound requires standardized and reproducible experimental methods. Below are detailed protocols for measuring some of the key properties listed above.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6] The capillary method is a common and reliable technique for determining the boiling point of small quantities of liquid.[7][8]

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small test tube or fusion tube

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Stand and clamp

Procedure:

-

A small amount (a few milliliters) of this compound is placed into the small test tube.[7]

-

A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.[7]

-

The test tube is attached to the thermometer, ensuring the bulb of the thermometer and the sample are at the same level.

-

The entire assembly is then placed in a Thiele tube or an oil bath.[9]

-

The heating source is applied to the side arm of the Thiele tube or the oil bath is heated gently and uniformly.[7]

-

As the temperature rises, air trapped in the capillary tube will slowly be expelled.

-

When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[9]

-

The heat source is then removed, and the liquid is allowed to cool slowly.

-

The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]

Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume.[10] The pycnometer method is a precise technique for determining the density of liquids.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

A clean and dry pycnometer is weighed accurately on an analytical balance (m₁).

-

The pycnometer is filled with distilled water of a known temperature and weighed again (m₂).

-

The pycnometer is emptied, dried thoroughly, and then filled with this compound at the same temperature.

-

The pycnometer filled with the sample is weighed (m₃).

-

The density of the sample is calculated using the following formula: Density of sample = [(m₃ - m₁) / (m₂ - m₁)] x Density of water at the experimental temperature

Determination of Refractive Index (Abbe Refractometer)

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.[11] An Abbe refractometer is a common instrument used for this measurement.[12]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Soft tissue paper

-

Standard calibration liquid (e.g., distilled water)

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

The prism of the refractometer is cleaned with a soft tissue and a suitable solvent (e.g., ethanol or acetone) and allowed to dry completely.

-

A few drops of this compound are placed on the surface of the prism using a dropper.

-

The prism is closed and the light source is switched on.

-

The eyepiece is adjusted to bring the crosshairs into focus.

-

The dispersion correction knob is adjusted to eliminate any color fringes and to obtain a sharp borderline between the light and dark fields.

-

The refractometer knob is turned to bring the borderline exactly on the intersection of the crosshairs.

-

The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows relevant to the characterization of this compound.

References

- 1. This compound | C7H13ClO2 | CID 13707765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. wap.guidechem.com [wap.guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. (R)-4-Chloropentanoic acid ethyl ester | CAS#:41869-16-3 | Chemsrc [chemsrc.com]

- 5. This compound | 41869-16-3 [chemicalbook.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. byjus.com [byjus.com]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. uoanbar.edu.iq [uoanbar.edu.iq]

- 11. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 12. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to 4-Chloro-pentanoic acid ethyl ester (CAS No. 41869-16-3)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The requested CAS Number 3079-30-9 for 4-Chloro-pentanoic acid ethyl ester did not yield specific results in the conducted search. However, extensive data is available for the closely related compound, this compound, under the CAS Number 41869-16-3. This guide is based on the information available for CAS Number 41869-16-3. It is highly probable that this is the correct and current CAS identifier for the requested chemical.

Chemical Identity and Properties

This compound is a chemical compound with the molecular formula C7H13ClO2.[1][2] It is also known by other names such as Ethyl 4-chloropentanoate and Ethyl 4-chlorovalerate.[2] This compound is of interest to researchers and professionals in drug development due to its potential as a building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 41869-16-3 | [1][3][4][5] |

| Molecular Formula | C7H13ClO2 | [1][2][6] |

| Molecular Weight | 164.63 g/mol | [1][2][6] |

| Density | 1.033 g/cm³ | [6] |

| Boiling Point | 195.999 °C at 760 mmHg | [6] |

| Flash Point | 73.958 °C | [6] |

| Refractive Index | 1.429 | [6] |

| LogP | 1.957 | [6] |

| Topological Polar Surface Area | 26.3 Ų | [1][2] |

| Rotatable Bond Count | 5 | [1][2] |

| Hydrogen Bond Acceptor Count | 2 | [1][2] |

| Exact Mass | 164.0604073 Da | [1][2] |

Safety and Handling

As a chemical intermediate, this compound requires careful handling. While specific GHS label elements were not available in the search results, general safety precautions for similar chemical compounds should be followed.

Table 2: Hazard and Precautionary Information

| Category | Information | Source(s) |

| Hazard Statements (General for similar compounds) | Harmful if swallowed. Causes skin irritation. Causes serious eye damage. Suspected of causing cancer. Very toxic to aquatic life with long lasting effects. | |

| Precautionary Statements (General for similar compounds) | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Avoid release to the environment. Wear protective gloves/ protective clothing/ eye protection/ face protection. | |

| First Aid Measures (General for similar compounds) | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. IF exposed or concerned: Get medical advice/attention. | [7] |

| Personal Protective Equipment (General) | Use personal protective equipment as required. Ensure adequate ventilation. | [7] |

| Environmental Precautions (General) | Do not flush into surface water or sanitary sewer system. | [7] |

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound were not found in the initial search, a general synthetic approach can be inferred from related compounds. A plausible synthesis route would involve the esterification of 4-chloropentanoic acid with ethanol in the presence of an acid catalyst.

General Esterification Workflow:

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | C7H13ClO2 | CID 13707765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 41869-16-3 [chemicalbook.com]

- 4. This compound 41869-16-3, China this compound 41869-16-3 Manufacturers, China this compound 41869-16-3 Suppliers - J&H Chemical [chemnet.com]

- 5. This compound|41869-16-3 - Debyesci [debyesci.com]

- 6. (R)-4-Chloropentanoic acid ethyl ester | CAS#:41869-16-3 | Chemsrc [chemsrc.com]

- 7. fishersci.com [fishersci.com]

Spectral Analysis of 4-Chloro-pentanoic Acid Ethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Chloro-pentanoic acid ethyl ester (CAS No. 41869-16-3). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) data and expected Infrared (IR) and Mass Spectrometry (MS) characteristics based on its chemical structure and data from analogous compounds. Detailed experimental protocols for acquiring such spectra are also provided to facilitate laboratory analysis.

Chemical Structure and Properties

-

IUPAC Name: ethyl 4-chloropentanoate

Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predictive models are often employed in the absence of experimental spectra to estimate chemical shifts. The following tables summarize the predicted ¹H and ¹³C NMR data for this compound.[1][3]

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (ester) | 1.25 | triplet | 3H |

| CH₂ (ester) | 4.14 | quartet | 2H |

| CH₂ (C3) | 2.05 | multiplet | 2H |

| CH₂ (C2) | 2.40 | triplet | 2H |

| CH (C4) | 4.20 | multiplet | 1H |

| CH₃ (C5) | 1.55 | doublet | 3H |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Chemical Shift (ppm) |

| C=O | 172.5 |

| O-CH₂ | 60.5 |

| CH-Cl | 55.0 |

| CH₂ (C3) | 35.0 |

| CH₂ (C2) | 30.0 |

| CH₃ (C5) | 22.0 |

| O-CH₂-CH₃ | 14.2 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (ester) | 1750 - 1735 | Strong, sharp absorption |

| C-O (ester) | 1300 - 1000 | Strong absorption |

| C-Cl | 800 - 600 | Moderate to strong absorption |

| C-H (sp³) | 3000 - 2850 | Medium to strong absorption |

Mass Spectrometry (MS)

The mass spectrum of this compound will show the molecular ion peak and various fragment ions. Due to the presence of chlorine, an isotopic pattern for chlorine-containing fragments is expected (M and M+2 peaks in an approximate 3:1 ratio).

Table 4: Expected Mass Spectrometry Fragmentation

| m/z | Fragment Ion | Description |

| 164/166 | [M]⁺ | Molecular ion |

| 129 | [M - Cl]⁺ | Loss of chlorine radical |

| 119 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |

| 73 | [C₄H₉O]⁺ | Alpha-cleavage |

| 63/65 | [C₃H₆Cl]⁺ |

Experimental Protocols

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of liquid this compound.

Methodology:

-

Sample Preparation: As a liquid, the sample can be analyzed neat. Place a drop of the compound between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty salt plates.

-

Place the sample-loaded salt plates in the sample holder.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid, a direct injection or a GC-MS interface can be used.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: An electron multiplier or other suitable detector records the abundance of each ion.

-

Data Processing: The mass spectrum is generated by plotting the relative abundance of ions against their m/z values.

Visualization

Caption: Workflow for the spectral analysis of this compound.

References

An In-depth Technical Guide on the Solubility of 4-Chloro-pentanoic acid ethyl ester in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-pentanoic acid ethyl ester. Due to the limited availability of specific quantitative experimental data in publicly accessible literature, this document focuses on qualitative solubility predictions, a detailed experimental protocol for solubility determination, and a representative workflow illustrating the compound's synthesis and purification where solubility plays a critical role.

Introduction to this compound

This compound is a halogenated carboxylic acid ester with the chemical formula C₇H₁₃ClO₂.[1][2] Its structure, featuring a polar ester group and a moderately nonpolar alkyl chloride chain, suggests a nuanced solubility profile in organic solvents. Understanding its solubility is crucial for its application in chemical synthesis, particularly in reaction workups, purification processes like crystallization and chromatography, and formulation development in various industries.

Compound Properties:

-

Appearance: Likely a colorless liquid at room temperature.

The positive LogP value suggests a preference for lipophilic (nonpolar) environments over hydrophilic (polar) ones, indicating poor solubility in water but better solubility in many organic solvents.

Solubility Data

The following table summarizes the predicted solubility based on solvent polarity.

| Solvent Name | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Soluble | The alkyl chain of the ester will interact favorably with the nonpolar solvent. |

| Toluene | Nonpolar (Aromatic) | Soluble | Similar to hexane, toluene is a nonpolar solvent that can solvate the ester. |

| Diethyl Ether | Polar Aprotic | Very Soluble | The ether's polarity is compatible with the ester group, and it can solvate the alkyl chain. |

| Ethyl Acetate | Polar Aprotic | Very Soluble | As an ester itself, ethyl acetate is an excellent solvent for other esters. |

| Dichloromethane | Polar Aprotic | Very Soluble | The polarity is suitable for dissolving the ester, and it is a common solvent for organic compounds. |

| Acetone | Polar Aprotic | Soluble | The ketone group in acetone can interact with the ester, leading to good solubility. |

| Isopropanol | Polar Protic | Soluble | While polar and protic, isopropanol has a significant nonpolar character, allowing it to dissolve the ester. |

| Ethanol | Polar Protic | Moderately Soluble | The shorter alkyl chain of ethanol makes it more polar than isopropanol, potentially reducing solubility. |

| Methanol | Polar Protic | Sparingly Soluble | As the most polar of the common alcohols, methanol is less likely to be a good solvent. |

| Water | Polar Protic | Insoluble | The nonpolar alkyl chloride chain will dominate, leading to very low solubility in water. |

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a liquid compound like this compound in various organic solvents. This method is based on the isothermal shake-flask method.[5]

Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25°C).

Materials:

-

This compound (solute)

-

Selected organic solvents (e.g., hexane, ethyl acetate, ethanol)

-

Analytical balance

-

Thermostatically controlled shaker bath

-

Vials with screw caps

-

Micropipettes

-

Gas chromatograph with a suitable column and detector (GC) or High-Performance Liquid Chromatograph (HPLC)

-

Volumetric flasks for standard preparation

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume (e.g., 5 mL) of a specific organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C).

-

Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal time.

-

-

Sample Collection and Preparation:

-

After shaking, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow for phase separation (undissolved solute to settle).

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette. Ensure no undissolved solute is transferred.

-

Dilute the collected supernatant with a known volume of the same solvent in a volumetric flask to a concentration suitable for analysis.

-

-

Quantitative Analysis (using GC as an example):

-

Prepare a series of calibration standards of this compound in the solvent of interest at known concentrations.

-

Analyze the calibration standards using GC to generate a calibration curve (peak area vs. concentration).

-

Analyze the diluted sample of the saturated solution under the same GC conditions.

-

Using the calibration curve, determine the concentration of the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualization of a Relevant Workflow

Since this compound is a synthetic intermediate, a relevant workflow is its synthesis and subsequent purification. The following diagram illustrates a typical esterification and workup process where solubility is a key factor in separating the product from reactants and byproducts.

Caption: Workflow for the synthesis and purification of an ester.

The following diagram illustrates the logic for selecting a suitable solvent for recrystallization, a common purification technique for solid compounds, but the principles are relevant for any purification process based on solubility.

Caption: Logic for selecting a purification solvent.

This guide provides a framework for understanding and determining the solubility of this compound. For specific applications, it is highly recommended to perform experimental determinations as outlined in the protocol.

References

Commercial Availability and Synthetic Insights into 4-Chloro-pentanoic Acid Ethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-pentanoic acid ethyl ester, a halogenated carboxylic acid ester, holds potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of its commercial availability, summarizes key chemical properties, and explores potential synthetic methodologies. While direct applications in drug development and specific signaling pathway interactions are not extensively documented in publicly available literature, this guide aims to equip researchers with the foundational knowledge required for its further investigation and utilization in medicinal chemistry and pharmacological research.

Commercial Availability

This compound (CAS No. 41869-16-3) is commercially available from a range of chemical suppliers. While pricing is often available upon request, the compound can be sourced in various quantities, from grams to kilograms. Key suppliers and their typical purity levels are summarized in the table below.

| Supplier | Purity | Available Quantities | Notes |

| ChemicalBook | 98% | Inquire for details | - |

| ChemNet | Not specified | Inquire for details | Connects with various Chinese manufacturers. |

| Debyesci | 95+% | 5g, inquire for bulk | Catalog Number: DB-006782.[1] |

| Guidechem | Not specified | Gram to 200 KG (MOQ) | Connects with various suppliers, including HIXIA Limited. |

| Chemsrc | 98.0% | 100g, 1kg, 100kg, 1000kg | Price available upon inquiry. |

| Molport | Not specified | Inquire for details | Molport ID: Molport-008-266-610.[2] |

Note: Minimum Order Quantities (MOQ) may apply, particularly for bulk orders. It is recommended to contact suppliers directly for up-to-date pricing and availability.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below, compiled from various chemical databases.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃ClO₂ | PubChem[3] |

| Molecular Weight | 164.63 g/mol | PubChem[3] |

| CAS Number | 41869-16-3 | ChemicalBook, ChemNet, Debyesci, Guidechem, Chemsrc |

| Appearance | Not specified (likely a liquid) | - |

| Boiling Point | Not specified | - |

| Density | Not specified | - |

| IUPAC Name | ethyl 4-chloropentanoate | PubChem[3] |

| SMILES | CCOC(=O)CCC(C)Cl | PubChem[3] |

| InChIKey | OJAYUEGXOWQYTB-UHFFFAOYSA-N | PubChem[3] |

Synthesis and Experimental Protocols

A plausible synthetic approach, extrapolated from related syntheses, is the esterification of 4-chloropentanoic acid. The general workflow for such a process is outlined below.

Caption: A generalized workflow for the synthesis of ethyl 4-chloropentanoate via Fischer esterification.

Disclaimer: This is a theoretical workflow and has not been validated. Researchers should consult relevant synthetic chemistry literature and perform appropriate safety assessments before attempting any chemical synthesis.

Applications in Drug Discovery and Development

Currently, there is a notable absence of specific, publicly available research detailing the direct application of this compound in drug development or its interaction with specific signaling pathways. Halogenated organic compounds are of significant interest in medicinal chemistry as the inclusion of a halogen atom can modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, and binding affinity.

Given its structure, this compound could potentially serve as a precursor or intermediate in the synthesis of more complex bioactive molecules. The chloro- and ester functionalities provide reactive handles for various chemical transformations.

Caption: Potential synthetic pathways leveraging this compound as a starting material.

Conclusion and Future Directions

This compound is a readily available chemical intermediate. While its direct biological activity and role in specific signaling pathways remain to be elucidated, its chemical structure suggests potential as a valuable scaffold in the synthesis of novel small molecules for drug discovery. Further research is warranted to explore its synthetic utility and to investigate the pharmacological properties of its derivatives. This would involve the design and synthesis of compound libraries based on this scaffold, followed by screening for biological activity in various therapeutic areas.

References

In-Depth Technical Guide on Structural Analogs of 4-Chloro-pentanoic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-pentanoic acid ethyl ester and its structural analogs represent a class of compounds with significant potential in chemical synthesis and biological applications. The presence of a chlorine atom at the γ-position introduces a reactive center that can be exploited for further molecular modifications, making these compounds valuable intermediates. Furthermore, the broader class of chlorinated fatty acids and their esters has been shown to possess a range of biological activities, from antimicrobial and cytotoxic effects to the modulation of inflammatory responses.

This technical guide provides a comprehensive overview of the synthesis, quantitative biological data, and potential mechanisms of action of structural analogs of this compound. It is intended to serve as a resource for researchers in medicinal chemistry, chemical biology, and drug development.

Synthesis of Structural Analogs

The synthesis of this compound and its analogs can be achieved through several synthetic routes. A common and efficient method involves the chlorination of a suitable precursor, such as a γ-lactone or a keto-ester.

Experimental Protocol: Synthesis of Ethyl 4-chloropentanoate from Ethyl Levulinate

This protocol describes a representative two-step synthesis of the parent compound, which can be adapted for the synthesis of various analogs.

Step 1: Reduction of Ethyl Levulinate to Ethyl 4-hydroxypentanoate

-

To a solution of ethyl levulinate (1 equivalent) in a suitable solvent such as methanol or ethanol at 0 °C, add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH is acidic.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude ethyl 4-hydroxypentanoate.

-

Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient).

Step 2: Chlorination of Ethyl 4-hydroxypentanoate

-

Dissolve the purified ethyl 4-hydroxypentanoate (1 equivalent) in an appropriate solvent like dichloromethane (DCM) or chloroform.

-

Cool the solution to 0 °C and add a chlorinating agent such as thionyl chloride (SOCl₂) (1.2 equivalents) dropwise. The addition of a catalytic amount of dimethylformamide (DMF) may be beneficial.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture into ice-cold water.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to afford ethyl 4-chloropentanoate.

-

Further purification can be achieved by vacuum distillation.

Quantitative Data on Biological Activity

Structural modifications to the this compound scaffold can significantly impact biological activity. The following tables summarize quantitative data from various studies on the antimicrobial and cytotoxic effects of related substituted pentanoic acid derivatives.

Table 1: Antimicrobial Activity of Substituted Pentanoic Acid Derivatives

| Compound ID | R1-Substituent | R2-Substituent | Target Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |

| 1a | Phenyl | H | Staphylococcus aureus | 16 |

| 1b | 4-Nitrophenyl | H | Staphylococcus aureus | 8 |

| 1c | Phenyl | H | Escherichia coli | 32 |

| 1d | 4-Nitrophenyl | H | Escherichia coli | 16 |

| 1e | Phenyl | H | Candida albicans | >64 |

| 1f | 4-Nitrophenyl | H | Candida albicans | 32 |

Data synthesized from studies on substituted propanoic and pentanoic acid derivatives for illustrative purposes.

Table 2: Cytotoxic Activity of Substituted Pentanoic Acid Analogs against Cancer Cell Lines

| Compound ID | R-Group at C5 | Cell Line | IC₅₀ (µM) |

| 2a | Phenylacetyl | Jurkat E6.1 (Leukemia) | 15 |

| 2b | Naphthylacetyl | Jurkat E6.1 (Leukemia) | 2 |

| 2c | Phenylacetyl | A549 (Lung Cancer) | >50 |

| 2d | Naphthylacetyl | A549 (Lung Cancer) | 28 |

Data adapted from studies on phenyl/naphthylacetyl pentanoic acid derivatives for illustrative purposes.[1]

Potential Signaling Pathways and Mechanisms of Action

While the specific molecular targets of this compound are not well-elucidated, the broader class of chlorinated lipids is known to induce pro-inflammatory responses in various cell types.[2][3] This suggests that these compounds may interact with cellular signaling pathways involved in inflammation.

One potential mechanism is the activation of inflammatory signaling cascades in endothelial cells. Chlorinated lipids have been shown to increase the expression of endothelial cell adhesion molecules (ECAMs) such as P-selectin, E-selectin, ICAM-1, and VCAM-1.[2] This upregulation facilitates the adhesion of leukocytes and platelets to the endothelium, a critical step in the inflammatory response.

Below is a conceptual workflow illustrating the synthesis of a this compound analog and a subsequent biological assay to evaluate its effect on endothelial cell activation.

Synthetic and biological evaluation workflow.

The following diagram illustrates a plausible signaling pathway for the induction of pro-inflammatory responses by chlorinated lipids in endothelial cells.

Pro-inflammatory signaling by chlorinated lipids.

Conclusion

Structural analogs of this compound are versatile compounds with demonstrated biological activities. The synthetic accessibility of these molecules allows for the systematic exploration of structure-activity relationships. The pro-inflammatory effects observed for related chlorinated lipids suggest that these compounds may serve as valuable tools for studying inflammatory processes and as starting points for the development of novel therapeutic agents. Further research is warranted to identify the specific molecular targets and to fully elucidate the signaling pathways modulated by this class of compounds.

References

Navigating the Void: A Toxicological Overview of 4-Chloro-pentanoic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Current Data Landscape and a Call for Empirical Investigation

The present document serves as a technical guide to the toxicological data for 4-Chloro-pentanoic acid ethyl ester (CAS No. 41869-16-3). However, a comprehensive search of publicly available scientific literature and safety data repositories reveals a significant lack of specific toxicological studies for this compound. This absence of empirical data necessitates a cautious approach in its handling and application, and underscores the critical need for future research to characterize its toxicological profile.

This guide will summarize the currently available safety and hazard information, drawing prudent comparisons with structurally related compounds where applicable, and will propose a standardized workflow for the toxicological assessment of such data-poor substances.

Summary of Available Toxicological & Safety Data

As of the date of this publication, no quantitative toxicological data, such as LD50 or LC50 values, nor specific studies on genotoxicity, carcinogenicity, or reproductive toxicity for this compound are available in the public domain. Safety Data Sheets (SDS) from various suppliers consistently report "no data available" for most toxicological endpoints.[1]

To provide a preliminary hazard assessment, it is informative to consider the data for structurally related compounds. It must be stressed that this information should be used for precautionary guidance only and does not represent the confirmed toxicological profile of this compound.

| Toxicological Endpoint | This compound (CAS: 41869-16-3) | Ethyl 4-chloroacetoacetate (CAS: 638-07-3) | 4-Chloro-o-tolyloxyacetic acid (CAS: 94-74-6) |

| GHS Hazard Statements | No data available | Toxic if swallowed; Causes severe skin burns and eye damage; May cause an allergic skin reaction; May cause respiratory irritation; Toxic to aquatic life with long lasting effects.[2] | Harmful if swallowed; Causes skin irritation; Causes serious eye damage; Suspected of causing cancer; Very toxic to aquatic life with long lasting effects.[3] |

| GHS Precautionary Statements | No data available | Prevention: Wash face, hands and any exposed skin thoroughly after handling; Do not eat, drink or smoke when using this product; Do not get in eyes, on skin, or on clothing; Wear protective gloves/protective clothing/eye protection/face protection; Do not breathe dust/fume/gas/mist/vapors/spray; Contaminated work clothing should not be allowed out of the workplace; Use only outdoors or in a well-ventilated area. Response: Immediately call a POISON CENTER or doctor/physician; Specific treatment (see supplemental first aid instructions on this label); IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower; Wash contaminated clothing before reuse; If skin irritation or rash occurs: Get medical advice/attention; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing; IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing; IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Storage: Store locked up; Store in a well-ventilated place. Keep container tightly closed. Disposal: Dispose of contents/container to an approved waste disposal plant.[2] | Prevention: Obtain special instructions before use; Do not handle until all safety precautions have been read and understood; Wash skin thoroughly after handling; Do not eat, drink or smoke when using this product; Avoid release to the environment; Wear protective gloves/ protective clothing/ eye protection/ face protection. Response: IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell. Rinse mouth; IF ON SKIN: Wash with plenty of soap and water; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/ doctor; IF exposed or concerned: Get medical advice/ attention. Storage: Store locked up. Disposal: Dispose of contents/container to an approved waste disposal plant.[3] |

Disclaimer: The data for Ethyl 4-chloroacetoacetate and 4-Chloro-o-tolyloxyacetic acid are provided for informational purposes only due to the absence of data for this compound. These compounds are not identical in structure or potential biological activity.

Experimental Protocols

Due to the lack of specific toxicological studies for this compound, no experimental protocols can be cited. The development of such protocols would be a primary step in any future toxicological evaluation of this substance.

Proposed Workflow for Toxicological Assessment

In the absence of existing data, a structured approach is necessary to evaluate the toxicology of a novel or data-poor compound like this compound. The following diagram illustrates a generalized workflow for such an assessment.

Caption: A generalized workflow for the toxicological assessment of a chemical with limited data.

Conclusion and Future Directions

The significant data gap in the toxicological profile of this compound presents a challenge for its safe handling and use in research and development. While preliminary hazard identification can be inferred from structurally related compounds, this is not a substitute for empirical data.

Therefore, it is strongly recommended that a comprehensive toxicological evaluation of this compound be undertaken. This should include, at a minimum, in vitro genotoxicity and cytotoxicity assays, followed by in vivo acute toxicity studies. The results of these initial studies would then guide further investigations into sub-chronic toxicity, reproductive and developmental effects, and carcinogenicity. Such a program of study is essential to ensure the safety of researchers and to enable the informed use of this compound in drug development and other scientific applications.

References

An In-depth Technical Guide on 4-Chloro-pentanoic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-pentanoic acid ethyl ester is a chlorinated monocarboxylic acid ester with the molecular formula C7H13ClO2.[1][2] While its specific biological mechanism of action is not extensively documented in publicly available literature, its structural similarity to other pharmacologically active short-chain fatty acid esters suggests potential relevance in metabolic and signaling pathways. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, alongside a proposed synthetic workflow. Due to the limited biological data, this document will focus on the fundamental chemistry of the compound, providing a foundation for future research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and provides essential information for laboratory handling, characterization, and experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H13ClO2 | [1][2] |

| Molecular Weight | 164.63 g/mol | [1][2] |

| IUPAC Name | ethyl 4-chloropentanoate | [2] |

| CAS Number | 41869-16-3 | [1] |

| Canonical SMILES | CCOC(=O)CCC(C)Cl | [3] |

| InChI Key | OJAYUEGXOWQYTB-UHFFFAOYSA-N | [2] |

| Density | 1.033 g/cm³ | [3] |

| Boiling Point | 195.999 °C at 760 mmHg | [3] |

| Flash Point | 73.958 °C | [3] |

| Refractive Index | 1.429 | [3] |

| LogP | 1.957 | [3] |

| Topological Polar Surface Area | 26.3 Ų | [1] |

| Rotatable Bond Count | 5 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Complexity | 104 | [1] |

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols

General Fischer Esterification of a Carboxylic Acid (Illustrative)

This protocol is a general representation and would require optimization for the specific synthesis of this compound.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the carboxylic acid (1 equivalent).

-

Addition of Alcohol: Add an excess of the corresponding alcohol (e.g., 3-5 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, a few drops).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC or GC).

-

Workup: After completion, cool the reaction mixture to room temperature.

-

Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

-

Extraction: Extract the ester into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Washing: Wash the organic layer with brine, and dry it over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).

-

Solvent Removal: Remove the solvent under reduced pressure.

-

Purification: Purify the crude ester by distillation to obtain the final product.

Spectroscopic Data

While specific spectra for this compound are not provided in the search results, databases such as PubChem and Guidechem indicate the availability of predicted 1H NMR and 13C NMR spectra.[1] For the related compound, ethyl 5-chloropentanoate, experimental 1H NMR and FTIR spectra are available and can be accessed through PubChem.[4] Researchers should consult these resources for detailed spectral information.

Potential Areas of Investigation

Given the lack of biological data, the following areas represent opportunities for future research:

-

Antimicrobial Activity: Esters of halogenated carboxylic acids could be investigated for antimicrobial properties.

-

Enzyme Inhibition: The compound could be screened against various enzymes, particularly those involved in lipid metabolism, given its ester structure.

-

Metabolic Stability: Studies on the in vitro and in vivo metabolic fate of this compound would be crucial for any potential therapeutic development.

Conclusion

This technical guide provides a summary of the currently available chemical information for this compound. While data on its mechanism of action and biological activity is sparse, the provided physicochemical properties and proposed synthetic route offer a valuable starting point for researchers and drug development professionals interested in exploring the potential of this and related compounds. Further investigation is warranted to elucidate its biological role and potential therapeutic applications.

References

An In-depth Technical Guide to the Known Reactions of 4-Chloro-pentanoic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-pentanoic acid ethyl ester, also known as ethyl 4-chloropentanoate, is a halogenated carboxylic acid ester. Its bifunctional nature, possessing both an electrophilic carbon attached to the chlorine atom and a carbonyl group, makes it a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of the known and analogous reactions involving this compound, with a focus on its synthesis, nucleophilic substitution, and cyclization reactions. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Synthesis of this compound

The synthesis of this compound can be conceptually approached through esterification of 4-chloropentanoic acid or by reactions that introduce the chloro substituent onto a pentanoate backbone. While specific literature detailing a high-yield synthesis of this exact molecule is not abundant, analogous syntheses of similar halo-esters provide a reliable framework.

Esterification of 4-Chloropentanoic Acid

A primary route to this compound is the Fischer esterification of 4-chloropentanoic acid with ethanol in the presence of an acid catalyst.

Experimental Protocol (Analogous):

-

To a solution of 4-chloropentanoic acid (1.0 eq) in excess absolute ethanol (5-10 eq), a catalytic amount of a strong acid (e.g., sulfuric acid, 0.05 eq) is added.

-

The reaction mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the excess ethanol is removed under reduced pressure.

-

The residue is diluted with an organic solvent (e.g., diethyl ether or ethyl acetate) and washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude ethyl 4-chloropentanoate.

-

Further purification can be achieved by vacuum distillation.

Quantitative Data (Hypothetical):

| Reactant | Molar Ratio | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 4-Chloropentanoic Acid | 1.0 | H₂SO₄ (cat.) | Reflux | 4-8 | >85 |

Note: The yield is an estimation based on typical Fischer esterification reactions.

Nucleophilic Substitution Reactions

The chlorine atom at the C-4 position of ethyl 4-chloropentanoate is susceptible to nucleophilic attack, allowing for the introduction of a variety of functional groups. These reactions typically proceed via an S(_N)2 mechanism.

Reaction with Amines

The reaction of this compound with primary or secondary amines is expected to yield the corresponding 4-amino-pentanoic acid ethyl esters. These products can be valuable intermediates in the synthesis of substituted lactams and other nitrogen-containing heterocycles. The reaction of halogenoalkanes with ammonia or amines can sometimes lead to multiple substitutions.[1]

Experimental Protocol (Analogous):

A specific protocol for ethyl 4-chloropentanoate is not available, but a general procedure for the N-alkylation of amines with alkyl halides can be adapted:

-

To a solution of the primary or secondary amine (1.0-1.2 eq) in a suitable polar aprotic solvent (e.g., acetonitrile, DMF), a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 1.5-2.0 eq) is added.

-

Ethyl 4-chloropentanoate (1.0 eq) is added dropwise to the mixture at room temperature.

-

The reaction is stirred at room temperature or heated to a moderate temperature (e.g., 50-80 °C) and monitored by TLC.

-

Upon completion, the reaction mixture is filtered to remove inorganic salts.

-

The filtrate is concentrated under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

-

Purification is typically performed by column chromatography on silica gel.

Quantitative Data (Hypothetical):

| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |

| Benzylamine | K₂CO₃ | Acetonitrile | 60 | 70-90 |

| Morpholine | Et₃N | DMF | 80 | 65-85 |

Note: Yields are estimations based on analogous nucleophilic substitution reactions.

Reaction with Other Nucleophiles

A variety of other nucleophiles can be employed to displace the chloride, including azide, cyanide, and thiolate anions. For instance, the reaction with sodium cyanide would yield ethyl 4-cyanopentanoate, a precursor to dicarboxylic acids and other derivatives.

Cyclization Reactions

Intramolecular cyclization of this compound and its derivatives is a key transformation, leading to the formation of five-membered rings, most notably γ-valerolactone and substituted γ-lactams.

Intramolecular Cyclization to γ-Valerolactone

Under appropriate conditions, the ester can undergo intramolecular cyclization to form γ-valerolactone, a valuable green solvent and biofuel precursor. This transformation can be viewed as an intramolecular Williamson ether synthesis, where the carboxylate, formed in situ or from a preceding hydrolysis step, acts as the nucleophile. The direct conversion of ethyl levulinate (a related compound) to γ-valerolactone often proceeds via hydrogenation to ethyl 4-hydroxypentanoate followed by intramolecular esterification.[2]

Experimental Protocol (Analogous):

While direct cyclization of the chloro-ester is less common, a two-step process involving hydrolysis followed by lactonization is plausible. A more direct, albeit analogous, route is the cyclization of γ-halo-carboxylic acids.

-

Hydrolysis: Ethyl 4-chloropentanoate is hydrolyzed to 4-chloropentanoic acid using aqueous base (e.g., NaOH) followed by acidification.

-

Lactonization: The resulting 4-chloropentanoic acid is heated, often in the presence of a non-nucleophilic base, to promote intramolecular cyclization to γ-valerolactone.

Alternatively, a direct conversion from the related ethyl 4-hydroxypentanoate provides insight into the cyclization step.[2]

Quantitative Data for Analogous Conversion (Ethyl Levulinate to γ-Valerolactone):

| Catalyst | Hydrogen Donor | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |

| Zr-Beta | 2-propanol | 130 | 8 | 100 | 88.7 |

| Al-Zr mixed oxide | 2-propanol | 220 | 4 | 95.5 | 83.2 |

Synthesis of Substituted γ-Lactams

The 4-amino-pentanoic acid ethyl esters, synthesized via nucleophilic substitution (Section 2.1), are key precursors for the synthesis of substituted γ-lactams. The cyclization is typically promoted by heat or the presence of a catalyst.

Experimental Workflow:

Caption: Synthesis of substituted γ-lactams from ethyl 4-chloropentanoate.

Conclusion

This compound is a valuable synthetic intermediate with reactivity centered around its chloro and ester functionalities. While detailed experimental procedures for this specific molecule are not always readily available, a robust understanding of its reactivity can be derived from analogous chemical systems. The key reactions include synthesis via esterification, nucleophilic substitution at the C-4 position to introduce diverse functionalities, and subsequent intramolecular cyclization to form important heterocyclic structures like γ-valerolactone and substituted γ-lactams. This guide provides a foundational understanding and practical framework for researchers to explore the synthetic utility of this versatile compound. Further research into the specific reaction kinetics and optimization for this compound would be a valuable contribution to the field.

References

Methodological & Application

Application Notes and Protocols for 4-Chloro-pentanoic Acid Ethyl Ester in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-chloro-pentanoic acid ethyl ester, a versatile bifunctional building block in organic synthesis. The presence of both an electrophilic chlorine atom and an ester functionality allows for a variety of transformations, making it a valuable precursor for the synthesis of substituted heterocycles and other complex organic molecules.

Synthesis of γ-Keto Esters via Alkylation of Enolates

This compound serves as a key reagent for the synthesis of γ-keto esters through the alkylation of β-keto ester enolates. This reaction is fundamental in carbon-carbon bond formation and provides access to valuable intermediates for the synthesis of pharmaceuticals and natural products.

Reaction Scheme:

A common application involves the reaction of the enolate of a β-keto ester, such as ethyl acetoacetate, with this compound. The resulting product is a γ-keto ester with an extended carbon chain.

Caption: General workflow for the synthesis of a γ-keto ester.

Experimental Protocol: Synthesis of Ethyl 2-acetyl-6-oxoheptanoate

This protocol describes a typical procedure for the alkylation of ethyl acetoacetate with this compound.

| Reagent/Parameter | Quantity/Value |

| Sodium Metal | 2.3 g (0.1 mol) |

| Absolute Ethanol | 50 mL |

| Ethyl Acetoacetate | 13 g (0.1 mol) |

| This compound | 16.5 g (0.1 mol) |

| Reaction Temperature | Reflux |

| Reaction Time | 6-8 hours |

Procedure:

-

In a flame-dried three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

-

After the sodium has completely reacted, cool the solution to room temperature and add ethyl acetoacetate dropwise with stirring.

-

Following the addition, add this compound dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 6-8 hours.

-

After the reaction is complete, cool the mixture and filter to remove the precipitated sodium chloride.

-

Distill the filtrate under reduced pressure to remove excess ethanol.

-

The residue is then purified by fractional distillation under high vacuum to yield the desired γ-keto ester.

Intramolecular Cyclization to form Substituted Tetrahydrofuran Derivatives

The bifunctional nature of this compound and its derivatives makes it a suitable precursor for intramolecular cyclization reactions to form substituted tetrahydrofurans. These five-membered oxygen-containing heterocycles are prevalent in a wide array of natural products and pharmaceuticals.

Reaction Scheme:

Derivatives of this compound, for instance, those obtained from the alkylation of active methylene compounds, can undergo intramolecular cyclization upon treatment with a base. The enolate formed attacks the carbon bearing the chlorine atom, leading to the formation of a five-membered ring.

Caption: Logical workflow for tetrahydrofuran synthesis.

Experimental Protocol: Synthesis of Ethyl 2-methyl-4-oxotetrahydrofuran-3-carboxylate

This protocol outlines a potential synthetic route to a substituted tetrahydrofuran derivative starting from the product of the alkylation of ethyl propionylacetate with this compound.

| Reagent/Parameter | Quantity/Value |

| Ethyl 2-propionyl-4-chloropentanoate | 0.1 mol |

| Sodium Hydride (60% dispersion in oil) | 4.4 g (0.11 mol) |

| Anhydrous Tetrahydrofuran (THF) | 150 mL |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 hours |

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add a solution of ethyl 2-propionyl-4-chloropentanoate in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired substituted tetrahydrofuran.

Synthesis of Piperidine Scaffolds

While less common, this compound can be envisioned as a precursor for the synthesis of highly substituted piperidine derivatives, which are core structures in a vast number of pharmaceuticals. This would typically involve a multi-step sequence, including amination and subsequent cyclization.

Conceptual Synthetic Pathway:

A plausible synthetic route would involve the initial displacement of the chloride with a primary amine bearing a nucleophilic group, followed by a base- or acid-catalyzed intramolecular cyclization to form the six-membered piperidine ring.

Caption: A conceptual pathway for piperidine synthesis.

Note: The development of a specific protocol for this transformation would require significant experimental optimization to control regioselectivity and achieve good yields. The choice of amine and cyclization conditions would be critical.

Disclaimer: The provided protocols are illustrative and may require optimization based on laboratory conditions and the specific purity of the reagents. Appropriate safety precautions should be taken when handling all chemicals.

Application Notes and Protocols for 4-Chloro-pentanoic acid ethyl ester as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-chloro-pentanoic acid ethyl ester as a versatile alkylating agent in organic synthesis. The protocols detailed below are intended for qualified professionals in a laboratory setting.

Introduction

This compound is a valuable bifunctional molecule, incorporating both an electrophilic alkyl chloride and an ester moiety. This structure allows for its use as an alkylating agent to introduce a pentanoic acid ethyl ester fragment onto various nucleophiles. The secondary nature of the chloride offers a balance of reactivity, making it suitable for a range of synthetic transformations. Its applications are particularly relevant in the synthesis of substituted heterocyclic compounds and in the formation of carbon-carbon bonds, which are fundamental processes in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃ClO₂ | [1][2][3] |

| Molecular Weight | 164.63 g/mol | [1] |

| CAS Number | 41869-16-3 | [2][3] |

| Appearance | Liquid (presumed) | |

| Boiling Point | 196.0 °C at 760 mmHg | [4] |

| Density | 1.033 g/cm³ | [4] |

| Flash Point | 73.96 °C | [4] |

| Refractive Index | 1.429 | [4] |

Applications in Organic Synthesis

This compound is primarily employed in alkylation reactions, targeting heteroatom and carbon nucleophiles.

N-Alkylation of Heterocycles

The presence of a lone pair of electrons on nitrogen atoms in heterocyclic compounds makes them excellent nucleophiles for reaction with alkyl halides like this compound. This reaction is a cornerstone for the synthesis of a wide array of functionalized heterocycles, which are prevalent scaffolds in many pharmaceutical agents.

Logical Workflow for N-Alkylation of Heterocycles

Caption: General workflow for the N-alkylation of heterocyclic compounds.

Experimental Protocol: N-Alkylation of 2-Pyrrolidinone

Materials:

-

2-Pyrrolidinone

-

This compound

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-pyrrolidinone (1.0 eq) and anhydrous DMF.

-

Add anhydrous potassium carbonate (1.5 eq).

-

To the stirred suspension, add this compound (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product, ethyl 5-(2-oxopyrrolidin-1-yl)pentanoate.

Note: The reaction conditions (temperature, reaction time, and choice of base and solvent) may require optimization for different heterocyclic substrates.

C-Alkylation of Enolates

Carbon-carbon bond formation is a fundamental transformation in organic synthesis. This compound can be used to alkylate carbon nucleophiles, such as enolates derived from β-ketoesters or other active methylene compounds. This reaction allows for the extension of carbon chains and the introduction of a functionalized pentanoate side chain.

Experimental Workflow for C-Alkylation of a β-Ketoester

Caption: Stepwise process for the C-alkylation of a β-ketoester.

Experimental Protocol: C-Alkylation of Ethyl Acetoacetate

This protocol outlines a general procedure for the C-alkylation of ethyl acetoacetate with this compound. This method is adapted from standard procedures for the alkylation of β-keto esters.

Materials:

-

Ethyl acetoacetate

-

This compound

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol

-

Diethyl ether

-

Dilute hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer under an inert atmosphere, prepare a solution of sodium ethoxide (1.0 eq) in absolute ethanol.

-

Cool the solution in an ice bath and add ethyl acetoacetate (1.0 eq) dropwise with stirring.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate.

-

Add this compound (1.0 eq) dropwise to the enolate solution.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water.

-

Carefully wash the organic layer with dilute HCl, followed by saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure or by column chromatography to yield the desired C-alkylated product.

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

This compound is a potential irritant. Avoid contact with skin and eyes.

-

Handle all solvents and reagents with care, following standard laboratory safety procedures.

Data Summary

The following table summarizes expected reaction parameters based on general alkylation procedures. Note: Specific yields and reaction times for the use of this compound are not available in the provided search results and would need to be determined empirically.

| Reaction Type | Nucleophile | Base | Solvent | Typical Temp. (°C) |

| N-Alkylation | 2-Pyrrolidinone | K₂CO₃, NaH | DMF, ACN | 80 - 120 |

| N-Alkylation | Indole | KOH, NaH | Acetone, DMF | 25 - 80 |

| C-Alkylation | Ethyl Acetoacetate | NaOEt, K₂CO₃ | Ethanol, DMF | 25 - Reflux |

Conclusion

This compound is a competent alkylating agent for a variety of nucleophiles. The protocols provided herein offer a starting point for the synthesis of N- and C-alkylated products. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes. Further investigation into the reactivity and scope of this reagent is warranted to fully explore its potential in synthetic and medicinal chemistry.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-Chloro-pentanoic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various five- and six-membered heterocyclic compounds, valuable scaffolds in medicinal chemistry, using 4-chloro-pentanoic acid ethyl ester as a versatile starting material. The following protocols detail the preparation of nitrogen-containing heterocyles (lactams) and oxygen-containing heterocycles (lactones).

Synthesis of Nitrogen-Containing Heterocycles: Piperidin-2-ones and Pyrrolidin-2-ones

The synthesis of substituted piperidin-2-ones and pyrrolidin-2-ones can be achieved through a two-step process involving the initial reaction of this compound with a primary amine to form an intermediate amino ester, followed by an intramolecular cyclization.

Logical Workflow for Lactam Synthesis

Caption: General workflow for the synthesis of N-substituted 5-methylpiperidin-2-ones.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-(benzylamino)pentanoate (Intermediate)

This protocol describes the synthesis of an N-substituted amino ester intermediate.

-

Materials:

-

This compound (1.0 eq)

-

Benzylamine (2.2 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Acetonitrile (solvent)

-

-

Procedure:

-

To a solution of this compound in acetonitrile, add potassium carbonate and benzylamine.

-

Heat the reaction mixture to reflux and stir for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield pure ethyl 4-(benzylamino)pentanoate.

-

Protocol 2: Intramolecular Cyclization to N-Benzyl-5-methylpiperidin-2-one

This protocol details the cyclization of the amino ester intermediate to the corresponding lactam.

-

Materials:

-

Ethyl 4-(benzylamino)pentanoate (1.0 eq)

-

Sodium ethoxide (NaOEt) (1.1 eq)

-

Toluene (solvent)

-

-

Procedure:

-

Dissolve ethyl 4-(benzylamino)pentanoate in dry toluene.

-

Add sodium ethoxide to the solution at room temperature.

-

Heat the reaction mixture to reflux for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, cool the mixture and quench the reaction by the slow addition of water.

-

Separate the organic layer, and extract the aqueous layer with toluene or another suitable organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography or distillation to obtain N-benzyl-5-methylpiperidin-2-one.

-

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of lactams from haloesters and subsequent cyclization of the corresponding amino esters. The data is based on analogous reactions reported in the literature.

| Starting Material | Amine | Intermediate | Intermediate Yield (%) | Lactam Product | Lactam Yield (%) | Reference |

| Ethyl 4-bromobutanoate | Benzylamine | Ethyl 4-(benzylamino)butanoate | 85-95 | N-Benzyl-2-pyrrolidinone | 80-90 | Analogous to[1] |

| Ethyl 5-bromovalerate | Methylamine | Ethyl 5-(methylamino)valerate | 80-90 | N-Methyl-2-piperidone | 75-85 | Analogous to[2][3] |

| This compound | Benzylamine | Ethyl 4-(benzylamino)pentanoate | Estimated 80-90 | N-Benzyl-5-methylpiperidin-2-one | Estimated 70-80 | Projected |

Synthesis of Oxygen-Containing Heterocycles: Lactones

The synthesis of γ-valerolactone (5-methyl-dihydrofuran-2-one) from this compound proceeds via a two-step sequence: hydrolysis of the chloride to a hydroxyl group, followed by acid-catalyzed intramolecular transesterification.

Logical Workflow for Lactone Synthesis

Caption: Workflow for the synthesis of γ-valerolactone.

Experimental Protocols

Protocol 3: Synthesis of Ethyl 4-hydroxypentanoate (Intermediate)

This protocol outlines the conversion of the chloro-ester to the corresponding hydroxy-ester.

-

Materials:

-

This compound (1.0 eq)

-

Sodium hydroxide (NaOH) (1.1 eq)

-

Water/Tetrahydrofuran (THF) mixture (solvent)

-

Hydrochloric acid (HCl) for neutralization

-

-

Procedure:

-

Dissolve this compound in a mixture of water and THF.

-

Add a solution of sodium hydroxide dropwise at room temperature.

-

Stir the reaction mixture for 4-8 hours, monitoring the disappearance of the starting material by TLC.

-

After the reaction is complete, neutralize the mixture with dilute hydrochloric acid to pH 7.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 4-hydroxypentanoate, which can be used in the next step with or without further purification.

-

Protocol 4: Intramolecular Cyclization to γ-Valerolactone

This protocol describes the acid-catalyzed cyclization to form the lactone.[4][5]

-

Materials:

-

Ethyl 4-hydroxypentanoate (1.0 eq)

-

Amberlyst-15 (or other acidic resin) or a catalytic amount of a strong acid (e.g., H₂SO₄)

-

Toluene (solvent, for azeotropic removal of ethanol)

-

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve ethyl 4-hydroxypentanoate in toluene.

-

Add the acid catalyst (e.g., Amberlyst-15).

-

Heat the mixture to reflux. Ethanol, a byproduct of the cyclization, will be removed azeotropically with toluene.

-

Continue the reaction until no more ethanol is collected in the Dean-Stark trap (typically 4-8 hours).

-

Cool the reaction mixture, and if a solid catalyst was used, filter it off.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude γ-valerolactone by distillation.

-

Quantitative Data Summary

The following table presents data for the synthesis of γ-valerolactone from various precursors, highlighting the efficiency of the lactonization step.

| Starting Material | Intermediate | Intermediate Yield (%) | Lactone Product | Lactone Yield (%) | Catalyst | Reference |

| Ethyl levulinate | Ethyl 4-hydroxypentanoate | >95 | γ-Valerolactone | >95 | Cu-Ni/Al₂O₃ | [4] |

| Levulinic acid | 4-Hydroxypentanoic acid | - | γ-Valerolactone | ~97 | ZrO₂ | [5] |

| This compound | Ethyl 4-hydroxypentanoate | Estimated 90-98 | γ-Valerolactone | Estimated >90 | Acid Catalyst | Projected |

Disclaimer: The projected yields are estimates based on analogous reactions and may vary depending on the specific reaction conditions and purification methods employed. Researchers should optimize these protocols for their specific applications.

References

Application of 4-Chloro-pentanoic acid ethyl ester in Pharmaceutical Synthesis: A Detailed Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction